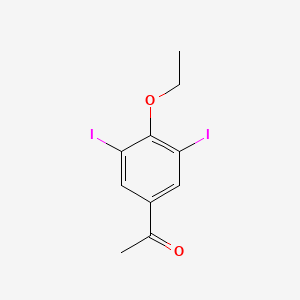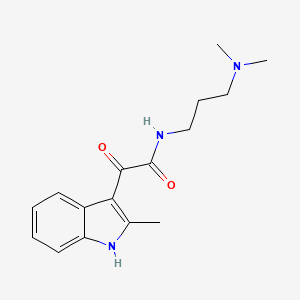
N-(3-(dimethylamino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the dimethylamino propyl group suggests that this compound could exhibit basic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carbonyl group (C=O), and a dimethylamino group (N(CH3)2). These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring, the electrophilic carbonyl group, and the basic dimethylamino group. The indole ring might undergo electrophilic aromatic substitution, the carbonyl group could participate in nucleophilic addition reactions, and the dimethylamino group could engage in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and dimethylamino groups could enhance its solubility in polar solvents. The compound might also exhibit basicity due to the dimethylamino group .Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development
N-(3-(dimethylamino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and related compounds have been explored for their application in the development of fluorescent probes. Such probes are crucial for sensitive detection of carbonyl compounds in environmental water samples, highlighting their significance in environmental monitoring and analysis. The enhanced sensitivity and selectivity of these probes enable trace measurement of aldehydes and ketones, offering a powerful tool for assessing water quality and pollution levels. This application underscores the compound's utility in environmental science, particularly in tracking and evaluating the presence of potentially harmful carbonyl compounds in aquatic ecosystems (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthetic Organic Chemistry
In synthetic organic chemistry, these compounds serve as precursors in the synthesis of heteroarylindoles and other complex molecules. Their reactivity and versatility enable the construction of indolylpyrimidones and indolylpyranones, among others, which have potential applications in medicinal chemistry and drug discovery. This illustrates the compound's role in facilitating the development of new chemical entities with possible therapeutic benefits, highlighting its importance in the pharmaceutical industry (Jakše, Svete, Stanovnik, & Golobič, 2004).
Drug Development and Biomedical Research
N-(3-(dimethylamino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives have been investigated for their biological activities, including as inhibitors of dynamin GTPase. Such inhibitors hold promise for therapeutic applications in diseases where altered endocytosis and vesicular trafficking play a role. The development of these inhibitors showcases the potential of N-(3-(dimethylamino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives in creating new treatments for neurological disorders, cancer, and other conditions where dynamin GTPase is implicated (Gordon et al., 2013).
Neuropharmacological Applications
Further, the compound's framework has been modified to explore its neuropharmacological properties, particularly in the context of amnesia reversal. These studies have led to the development of compounds like pramiracetam, which demonstrate significant potential in treating cognitive disorders and enhancing memory. This application signifies the compound's utility in developing novel nootropic agents and contributing to our understanding of memory and cognitive function mechanisms (Butler et al., 1984).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it exhibits desirable properties, it could be further studied for potential uses in various fields such as medicinal chemistry, materials science, or chemical biology .
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-14(12-7-4-5-8-13(12)18-11)15(20)16(21)17-9-6-10-19(2)3/h4-5,7-8,18H,6,9-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFAMOXUVIYLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

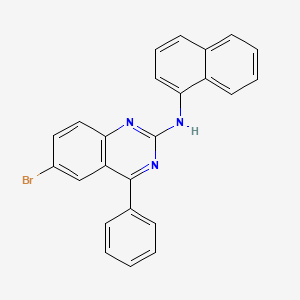
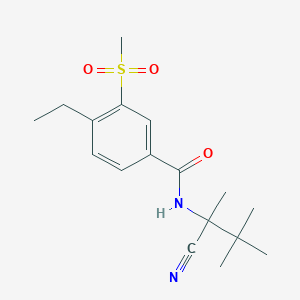
![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)

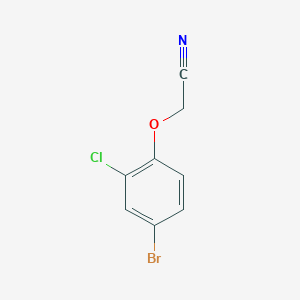

![4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2585569.png)

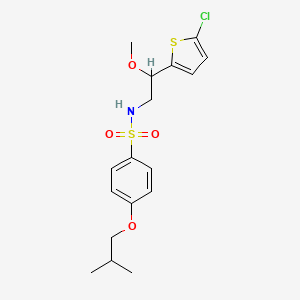

![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)

